molecular formula C4H8NO3T B1147157 Threonine, L-, [3H(G)] CAS No. 134357-96-3

Threonine, L-, [3H(G)]

Cat. No.: B1147157
CAS No.: 134357-96-3
M. Wt: 121.13
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Description

Significance of Tritiated L-Threonine as a Molecular Probe in Biochemical Investigations

The primary significance of Threonine, L-, [3H(G)] lies in its utility as a highly specific and sensitive molecular probe. By replacing some of the hydrogen atoms in the L-Threonine molecule with tritium (B154650) (³H), a radioactive isotope of hydrogen, scientists can track the uptake and incorporation of this essential amino acid into newly synthesized proteins. ontosight.ai This process, detectable through techniques like autoradiography and liquid scintillation counting, provides a quantitative measure of protein synthesis rates in various cells and tissues. ontosight.ainih.gov

One of the key applications of tritiated L-Threonine is in the study of cellular proliferation and metabolism. For instance, research on human colonic mucosa has utilized D,L-[G-3H]threonine to investigate protein synthesis at the ultrastructural level, particularly in the context of changes occurring adjacent to cancerous tissues. nih.gov These studies have revealed that the increased uptake of [3H]threonine in what is termed 'transitional' mucosa is linked to prolonged protein synthesis associated with an expansion of the cellular proliferation zone within the intestinal crypts. nih.gov This highlights the probe's ability to elucidate subtle yet significant changes in cellular activity that may precede or accompany disease states.

Furthermore, because L-Threonine is an essential amino acid that cannot be synthesized by humans and must be obtained from the diet, tritiated L-Threonine is an invaluable tool for studying amino acid transport and metabolism. oatext.com Investigations into the transport kinetics of L-Threonine across cell membranes rely on the detection of the radiolabel to quantify uptake rates and identify the specific transporters involved. frontiersin.org This is crucial for understanding how cells acquire this vital building block and how this process is regulated under different physiological and pathological conditions.

Interactive Table: Uptake of [3H]Threonine in Human Colonic Mucosa

Mucosa Type[3H]Threonine Uptake LevelAssociated Cellular Process
NormalBaselineNormal protein synthesis and cell turnover
Transitional (adjacent to carcinoma)Higher than normalProlonged protein synthesis and extended cellular proliferation zone nih.gov

Historical Context of L-Threonine Metabolic Research and the Utility of Labeled Analogues

The understanding of L-Threonine's metabolic pathways has evolved significantly over time, with the use of radiolabeled analogues marking a pivotal turning point in this research. Historically, the indispensability of L-Threonine in the human diet was established through nutritional studies. oatext.com However, the intricate details of its catabolism and its role as a precursor for other molecules remained largely speculative until the advent of isotopic tracers.

A significant historical discovery in L-Threonine metabolism was the elucidation of its different degradation pathways. In many animals, L-Threonine is converted to pyruvate (B1213749) via threonine dehydrogenase. nih.gov However, a key finding in human metabolic research was the discovery that the gene for threonine dehydrogenase is an inactive pseudogene in humans. oatext.com This evolutionary divergence means that in humans, L-Threonine is primarily catabolized to α-ketobutyrate through the action of threonine dehydratase. oatext.comnih.gov The use of labeled L-Threonine was instrumental in confirming this metabolic distinction and in tracing the subsequent fate of the carbon skeleton.

Early studies using isotopically labeled amino acids, including those of threonine, helped to map the metabolic network and understand the flow of metabolites. For example, experiments introducing N15-labeled leucine (B10760876) into rats showed a very small but detectable incorporation of the isotope into threonine, suggesting a minor pathway for threonine synthesis or interconversion that would have been impossible to detect without the use of labeled compounds. oatext.com These foundational studies, powered by radiolabeling, laid the groundwork for our current, more detailed understanding of amino acid metabolism and its regulation. The comparison of threonine synthase gene sequences between different organisms like E. coli and B. subtilis also revealed evolutionary divergences in the construction of metabolic operons. nih.gov

Current Research Imperatives and Emerging Frontiers for [3H(G)]-L-Threonine Investigations

The utility of Threonine, L-, [3H(G)] continues to be relevant in contemporary biological research, with several emerging frontiers poised to benefit from its application. A significant area of current and future investigation is the role of L-Threonine metabolism in stem cell biology. frontiersin.org Research has shown that L-Threonine is essential for the proliferation of both human and mouse embryonic stem cells, and it plays a role in regulating the G1/S phase transition of the cell cycle. nih.gov Tritiated L-Threonine can be a critical tool in quantifying the precise metabolic requirements of these cells and in understanding how threonine metabolism is linked to the maintenance of pluripotency and differentiation. nih.gov

Another major research imperative is in the field of oncology. The increased metabolic activity of cancer cells often includes an elevated demand for amino acids to fuel rapid growth and proliferation. snmjournals.org The development of radiolabeled amino acid tracers for Positron Emission Tomography (PET) is a rapidly advancing area. thno.org While much of the focus has been on tracers like ¹⁸F-FDG, there is a growing interest in amino acid-based tracers that can provide a more specific signal for tumor metabolism, potentially distinguishing it from inflammatory processes. snmjournals.org Future research may involve the development of novel PET tracers based on threonine or its analogues to better visualize and characterize tumors. The study of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which are often upregulated in cancer, is another area where labeled threonine can provide valuable insights into transporter function and inhibition. thno.orgresearchgate.net

Furthermore, recent studies have implicated L-Threonine metabolism in conditions such as lower limb ischemia, where it appears to have a protective role. medsci.org Investigations using metabolomics have identified L-Threonine as a key metabolite in this context. medsci.org The use of Threonine, L-, [3H(G)] in preclinical models of such diseases could help to elucidate the underlying mechanisms by which threonine metabolism influences tissue repair and response to injury. As new technologies emerge for high-resolution imaging and metabolic flux analysis, the application of tritiated L-Threonine is likely to expand, providing even more detailed insights into the complex roles of this essential amino acid in health and disease. creative-proteomics.comnih.gov

Interactive Table: Research Findings with L-Threonine

Research AreaFindingImplication for [3H(G)]-L-Threonine Use
Stem Cell BiologyL-Threonine is essential for the proliferation of embryonic stem cells. nih.govQuantify threonine uptake and its contribution to biomass in pluripotent vs. differentiated cells.
OncologyIncreased uptake of [3H]threonine in mucosa adjacent to colonic carcinoma reflects prolonged protein synthesis. nih.govCan be used as a marker for hyperproliferative states and to study the metabolic reprogramming in cancer.
Vascular BiologyIncreased L-Threonine levels are associated with a reduced risk of lower limb ischemia. medsci.orgTrace the metabolic fate of threonine in ischemic and regenerating tissues to understand its protective mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-RJNJCCKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies in 3h G L Threonine Research

Advanced Approaches Integrating [3H(G)]-L-Threonine with Molecular and Systems Biology

The integration of radiolabeled compounds such as [3H(G)]-L-Threonine with contemporary molecular and systems biology techniques has provided powerful tools for elucidating complex cellular processes. These advanced methodologies allow researchers to trace the metabolic fate of L-threonine and quantify its incorporation into newly synthesized proteins with high sensitivity, offering deep insights into the effects of genetic modifications and the dynamics of the proteome.

Genetic Manipulation and Overexpression Studies in Microbial and Eukaryotic Systems

The use of [3H(G)]-L-Threonine is instrumental in assessing the functional consequences of genetic alterations in both simple microbial and complex eukaryotic organisms. By introducing a radiolabeled tracer into genetically modified systems, scientists can directly measure changes in metabolic flux, pathway utilization, and biosynthesis rates.

In Microbial Systems: Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for the industrial production of L-threonine is a prime example of where [3H(G)]-L-Threonine serves as a critical analytical tool. mdpi.comnih.gov Researchers employ sophisticated genetic strategies to enhance L-threonine yield, including the removal of feedback inhibition mechanisms and the deletion of genes involved in competing metabolic pathways. embopress.org For instance, pathways for threonine degradation are removed by deleting the tdh gene, while genes such as metA and lysA, which divert precursors to other amino acids, are also targeted for deletion to increase the precursor pool available for threonine synthesis. embopress.org

Following these manipulations, [3H(G)]-L-Threonine can be used as a tracer to quantify the resulting shifts in metabolic activity. By measuring the distribution of the tritium (B154650) label throughout the metabolic network, researchers can confirm that the engineered changes have successfully redirected metabolic flux towards L-threonine synthesis and away from degradation or competing pathways.

Table 1: Genetic Modifications in E. coli for L-Threonine Overproduction and the Role of [3H(G)]-L-Threonine Tracer Studies
Genetic ModificationTarget Gene(s)PurposeApplication of [3H(G)]-L-Threonine Tracer
Removal of Feedback InhibitionthrA, lysCPrevent L-threonine from inhibiting its own synthesis enzymes (aspartokinase I and III). embopress.orgQuantify the increased rate of L-threonine biosynthesis from radiolabeled precursors.
Deletion of Degradation PathwaystdhPrevent the breakdown of newly synthesized L-threonine. embopress.orgresearchgate.netMeasure the decrease in catabolism of [3H(G)]-L-Threonine into downstream metabolites like glycine (B1666218).
Deletion of Competing PathwaysmetA, lysAIncrease the availability of metabolic precursors (e.g., L-aspartate) for the L-threonine pathway. embopress.orgTrace the metabolic fate of labeled precursors to confirm reduced flux into methionine and lysine (B10760008) pathways.
Enhanced ExportrhtAIncrease the efficiency of L-threonine secretion from the cell. researchgate.netMonitor the rate of transport of intracellular [3H(G)]-L-Threonine to the extracellular medium.

In Eukaryotic Systems: In eukaryotic cells, particularly in the context of stem cell biology, L-threonine metabolism is crucial for maintaining specific cellular states. nih.gov Mouse embryonic stem cells (mESCs), for example, require L-threonine for proliferation and to maintain their pluripotent state. nih.govnih.gov A key enzyme in this process is threonine dehydrogenase (TDH), which catabolizes threonine. nih.gov

Genetic manipulation studies involving the depletion of TDH have revealed its importance; a reduction in TDH activity leads to decreased accumulation of S-adenosyl-methionine (SAM), a critical molecule for histone methylation, and results in slowed growth and increased cell differentiation. nih.gov The use of [3H(G)]-L-Threonine in such TDH-depleted cells allows researchers to trace the fate of threonine, demonstrating that when its primary catabolic pathway is blocked, it is rerouted towards other essential functions, including protein synthesis. Interestingly, the human TDH gene is considered an expressed pseudogene, meaning it produces non-functional proteins, a natural genetic alteration that underscores metabolic differences between species. researchgate.netnih.gov

Table 2: Impact of Threonine Dehydrogenase (TDH) Manipulation on L-Threonine Metabolism in Eukaryotic Cells
Experimental SystemGenetic StateMetabolic EffectRole of [3H(G)]-L-Threonine Tracer
Mouse Embryonic Stem Cells (mESCs)TDH Depletion (e.g., via RNAi)Decreased threonine catabolism, reduced SAM levels, altered histone methylation. nih.govTrace the redirection of L-threonine away from catabolism and quantify its incorporation into protein synthesis.
Human CellsNatural TDH PseudogeneInherent lack of a major threonine degradation pathway. researchgate.netnih.govCompare the metabolic fate of L-threonine to that in cells with functional TDH (e.g., murine cells) to understand pathway differences.
mESCsControl (Wild-Type TDH)Active catabolism of threonine to support SAM synthesis and pluripotency. nih.govEstablish a baseline for threonine flux through catabolic versus anabolic pathways.

Quantitative Proteomics for Investigation of Protein Synthesis Rates Utilizing Labeled Precursors

One of the most powerful applications of [3H(G)]-L-Threonine is in the direct measurement of de novo protein synthesis. This is often accomplished using a "pulse-chase" experimental design, which provides a dynamic view of proteome synthesis and turnover.

The methodology involves two key steps:

Pulse: Cells or organisms are exposed to a medium containing [3H(G)]-L-Threonine for a defined period. During this time, the radiolabeled amino acid is taken up by the cells and incorporated into all newly synthesized proteins.

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled L-threonine. This prevents further incorporation of the radiolabel, allowing researchers to track the stability and turnover of the proteins synthesized during the pulse phase.

By harvesting cells at various time points during and after the pulse, isolating the total protein, and measuring the incorporated radioactivity via liquid scintillation counting, a precise rate of protein synthesis can be determined. This approach is analogous to the use of [3H]thymidine to measure DNA synthesis. nih.gov For instance, studies on mouse embryonic stem cells have shown that depleting L-threonine from the culture medium decreases the incorporation of radiolabeled precursors, indicating a halt in cell cycle progression and proliferation. nih.gov

This technique is invaluable for understanding how various stimuli or environmental conditions affect cellular physiology. For example, it can be used to quantify how growth factors, nutrient availability, or stress conditions modulate the rate of global protein synthesis. Research in fish has shown that dietary threonine levels directly impact muscle protein content by regulating signaling pathways involved in protein synthesis. nih.gov Similarly, studies in rat neurons have demonstrated that threonine deprivation can rapidly activate specific amino acid transport systems, a cellular response that can be linked to the maintenance of protein synthesis. researchgate.net

Table 3: Illustrative Data from a [3H(G)]-L-Threonine Pulse-Chase Experiment Measuring Protein Synthesis
Time PointExperimental ConditionIncorporated Radioactivity (CPM/µg protein)Interpretation
0 min (Start of Pulse)Control5Baseline
30 min (End of Pulse)Control5,250Rate of protein synthesis under normal conditions.
30 min (End of Pulse)+ Growth Factor9,800Growth factor stimulation significantly increases the rate of protein synthesis.
90 min (60 min into Chase)Control5,150Indicates the stability of the labeled proteome over this period.
90 min (60 min into Chase)+ Proteasome Inhibitor5,245Inhibition of protein degradation prevents loss of radioactive signal.

While foundational, radiolabeling with [3H(G)]-L-Threonine has paved the way for more modern proteomics techniques that utilize stable isotopes (e.g., SILAC) or bioorthogonal amino acid analogs for mass spectrometry-based analysis, allowing for the quantification of synthesis rates of thousands of individual proteins simultaneously. nih.gov

Metabolic and Catabolic Pathways of L Threonine Investigated with 3h G Labeling

The Threonine Dehydrogenase Pathway: Enzymology and Intermediates

In many organisms, a key pathway for L-threonine catabolism is initiated by the enzyme L-threonine 3-dehydrogenase. reactome.org This mitochondrial pathway ultimately yields glycine (B1666218) and acetyl-CoA. creative-proteomics.comebi.ac.uk

Detailed Mechanisms of Threonine Oxidation to 2-Amino-3-ketobutyrate

The initial and rate-limiting step of this pathway is the oxidation of L-threonine, catalyzed by L-threonine 3-dehydrogenase (TDH), an NAD+-dependent enzyme. researchgate.net This reaction involves the removal of a hydride ion from the β-hydroxyl group of L-threonine, resulting in the formation of the unstable intermediate 2-amino-3-ketobutyrate and the reduction of NAD+ to NADH. researchgate.netlibretexts.org The instability of 2-amino-3-ketobutyrate necessitates its rapid subsequent conversion to prevent spontaneous decarboxylation. ebi.ac.uk

Subsequent Conversion to Glycine and Acetyl-CoA

The 2-amino-3-ketobutyrate formed in the previous step is then cleaved by the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, also known as glycine C-acetyltransferase. ebi.ac.uk This enzyme facilitates the attachment of coenzyme A to the acetyl group of the intermediate, leading to the formation of glycine and acetyl-CoA. creative-proteomics.comebi.ac.uk The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways. creative-proteomics.com In some instances, the two enzymes, L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, form a complex to ensure the efficient transfer and conversion of the unstable intermediate. ebi.ac.uk

Comparative Analysis of Threonine Dehydrogenase Activity and Gene Presence Across Model Organisms (e.g., bacteria, mice, porcine models)

The presence and activity of the threonine dehydrogenase pathway vary significantly across different species. In many prokaryotes, such as Escherichia coli, this pathway is a primary route for threonine degradation. researchgate.netresearchgate.net Studies have shown that the enzymes L-threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A lyase are active in E. coli and can facilitate the interconversion of threonine and glycine. nih.gov

In mammalian models, the significance of this pathway differs. For instance, the TDH gene is functional in key species like pigs and mice. nih.gov However, in humans, the gene for L-threonine 3-dehydrogenase is considered an expressed pseudogene due to mutations that result in a truncated, non-functional protein. reactome.orgnih.gov This suggests that the threonine dehydrogenase pathway is not a major route for threonine catabolism in humans. nih.gov Porcine models are particularly relevant in agricultural research, where understanding threonine metabolism is crucial for optimizing animal nutrition and growth. nih.gov

OrganismThreonine Dehydrogenase (TDH) Gene PresenceTDH Pathway ActivityPrimary Threonine Catabolic Pathway
Bacteria (E. coli) Present and functionalHighThreonine Dehydrogenase Pathway
Mice Present and functionalActiveThreonine Dehydrogenase and Threonine Dehydratase Pathways
Porcine Models Present and functionalActiveThreonine Dehydrogenase and Threonine Dehydratase Pathways
Humans Expressed PseudogeneVery low to noneThreonine Dehydratase Pathway

The Threonine Dehydratase (Serine Dehydratase) Pathway: Enzymatic Reactions and Regulation

An alternative and, in some species, the predominant pathway for L-threonine catabolism is initiated by the enzyme threonine dehydratase, also known as threonine deaminase or serine-threonine dehydratase. epfl.chwikipedia.org This cytosolic pathway is particularly important in organisms where the threonine dehydrogenase pathway is less active. reactome.org

Pyridoxal-5'-Phosphate (PLP) Cofactor Dependent Deamination Mechanisms

Threonine dehydratase is a pyridoxal-5'-phosphate (PLP) dependent enzyme. epfl.chwikipedia.org The reaction mechanism is initiated by the formation of a Schiff base between the amino group of L-threonine and the PLP cofactor. wikipedia.org This is followed by the elimination of the hydroxyl group as a water molecule, leading to the formation of an enamine intermediate (2-aminocrotonate). ebi.ac.uk This intermediate then tautomerizes to its imine form (iminobutyrate). ebi.ac.uk The PLP cofactor acts as an electron sink, facilitating these transformations. ebi.ac.uk

Formation of α-Ketobutyrate and Ammonia (B1221849)

The imine intermediate undergoes non-enzymatic hydrolysis, which releases α-ketobutyrate and ammonia. epfl.chebi.ac.uk The PLP cofactor is regenerated in the process. wikipedia.org The α-ketobutyrate can be further metabolized to propionyl-CoA and subsequently enter the TCA cycle, while the ammonia is typically incorporated into the urea (B33335) cycle for excretion. creative-proteomics.com

Pathway StepEnzyme/CofactorSubstrateProduct(s)
Dehydration Threonine Dehydratase (PLP-dependent)L-Threonine2-Aminocrotonate + H₂O
Tautomerization Spontaneous2-Aminocrotonate2-Iminobutanoate
Hydrolysis Spontaneous2-Iminobutanoate + H₂Oα-Ketobutyrate + Ammonia

Allosteric Regulation in Branched-Chain Amino Acid Biosynthesis

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a vital metabolic pathway in microorganisms and plants, subject to intricate regulatory mechanisms to maintain cellular homeostasis. L-Threonine serves as a crucial precursor for the synthesis of isoleucine. The regulation of this pathway is a classic example of feedback inhibition, where the end products allosterically modulate the activity of key enzymes. The use of radiolabeled L-Threonine, such as [3H(G)]-L-Threonine, is instrumental in kinetic assays to elucidate these regulatory dynamics.

One of the most well-studied examples of allosteric regulation in this pathway is the inhibition of threonine deaminase (or threonine dehydratase, TD), the first enzyme in the isoleucine biosynthetic pathway. nih.gov This enzyme catalyzes the conversion of L-threonine to α-ketobutyrate. Early studies in Escherichia coli established that the activity of TD is significantly reduced in the presence of the end-product, L-isoleucine, which acts as an allosteric inhibitor. nih.gov Conversely, L-valine, another BCAA, can act as an allosteric activator of TD, highlighting the complex interplay between the pathway's products. nih.gov The discovery of this feedback control mechanism was foundational to the concept of allosteric enzymes. asm.org

Kinetic studies using tritiated L-Threonine allow researchers to precisely measure the initial velocity of the TD-catalyzed reaction. These experiments demonstrate a sigmoidal relationship between reaction velocity and L-Threonine concentration, which is characteristic of allosteric enzymes. The presence of L-isoleucine increases the substrate concentration required to reach half-maximal velocity, confirming its role as an inhibitor. nih.gov

Beyond the regulation of TD, L-Threonine itself acts as an allosteric regulator in the broader aspartate pathway, from which it is derived. In many bacteria, including Corynebacterium glutamicum and the archaeon Methanococcus jannaschii, L-Threonine can inhibit aspartokinase (AK), the first enzyme in the pathway that phosphorylates aspartate. researchgate.netnih.gov The binding of L-Threonine to allosteric sites on the AK enzyme induces a conformational change, leading to a relaxed, open, and inactive state that has a lower affinity for its substrates. nih.gov This feedback mechanism ensures that the cell does not overproduce threonine and its downstream products.

EnzymeSubstrate(s)Allosteric Inhibitor(s)Allosteric Activator(s)Regulatory Role
Aspartokinase (AK) L-Aspartate, ATPL-Threonine, L-LysineControls the entry point of the entire aspartate pathway.
Threonine Deaminase (TD) L-ThreonineL-IsoleucineL-ValineCommits L-Threonine to the isoleucine biosynthesis pathway.

Ancillary Metabolic Fates of L-Threonine and its Derivatives

Contributions to One-Carbon Metabolism

L-Threonine is a significant contributor to one-carbon metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines and thymidylate), methylation of DNA and proteins, and redox balance. The catabolism of L-Threonine provides one-carbon units to this pool, primarily through its conversion to glycine.

There are two main pathways for L-Threonine degradation that yield glycine. In most mammals, the primary route involves the enzyme threonine dehydrogenase (TDH), which oxidizes L-Threonine to 2-amino-3-ketobutyrate. nih.gov This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into acetyl-CoA and glycine. nih.gov The glycine produced can then enter the one-carbon pool. It is important to note that the human L-threonine 3-dehydrogenase gene is an expressed pseudogene, suggesting this pathway is not functional in humans. nih.govnih.gov

Glycine contributes one-carbon units through the glycine cleavage system (GCS) or by being converted to serine by serine hydroxymethyltransferase (SHMT). creative-proteomics.com The GCS, a mitochondrial enzyme complex, decarboxylates glycine to yield CO2, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.gov This one-carbon unit is vital for numerous biosynthetic reactions.

By supplying glycine and serine, L-Threonine catabolism indirectly supports the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. metabolics.com The use of [3H(G)]-L-Threonine in metabolic tracing studies allows for the quantification of the flux of threonine-derived carbons into the glycine, serine, and folate pools, thereby elucidating its contribution to the synthesis of key cellular components like purines and thymidylates. creative-proteomics.com

Role as a Precursor in Lipid Biosynthesis in Specific Model Organisms (e.g., Trypanosoma brucei)

In certain organisms, L-Threonine plays a surprisingly central role in lipid metabolism. A prime example is the procyclic (insect) form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. In this organism, L-Threonine, rather than glucose, serves as the primary carbon source for the de novo biosynthesis of fatty acids and sterols. nih.govnih.gov

Metabolic studies, some utilizing radiolabeled substrates, have demonstrated that the contribution of threonine to lipid synthesis in T. brucei is approximately 2.5 times higher than that of glucose when both are available in the growth medium. nih.govresearchgate.net The parasite metabolizes L-Threonine via the threonine dehydrogenase (TDH) pathway, which generates acetyl-CoA. nih.gov This acetyl-CoA, produced in the mitochondrion, is the essential precursor for fatty acid synthesis in the cytosol. nih.gov Therefore, the catabolism of L-Threonine directly fuels the production of the building blocks for cellular membranes.

The preference for threonine is a metabolic adaptation to the parasite's environment in the tsetse fly midgut, where amino acids are abundant. plos.org Tracing experiments with [3H(G)]-L-Threonine can be used to follow the tritium (B154650) label from the amino acid into the acetate (B1210297) pool and subsequently into the final lipid products, providing a quantitative measure of threonine's role in lipogenesis. nih.gov This metabolic dependency highlights a unique aspect of trypanosomal biology that could be a target for therapeutic intervention.

OrganismPrimary Carbon Source for LipidsKey Metabolic PathwayThreonine-derived PrecursorReference
Trypanosoma brucei (procyclic form) L-ThreonineThreonine Dehydrogenase (TDH) PathwayAcetyl-CoA nih.govnih.gov

O-Phosphorylation of Threonine Residues and its Biochemical Implications

The post-translational modification of proteins is a fundamental mechanism for regulating cellular processes. O-phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl group of serine, tyrosine, or threonine residues, is one of the most common and critical of these modifications. Phosphorylation of threonine residues, catalyzed by protein kinases, has profound biochemical implications, altering protein structure, function, and interaction with other molecules.

The biochemical consequences of threonine phosphorylation are vast and context-dependent:

Enzyme Regulation: The activity of many enzymes is controlled by phosphorylation. For instance, the activation of numerous kinases, such as the mammalian polo-like kinase (Plk) involved in cell cycle progression, requires the phosphorylation of a specific threonine residue (Thr-210) within their activation loop. harvard.edu This modification induces a conformational change that switches the enzyme from an inactive to an active state.

Structural Changes: Phosphorylation introduces a bulky, negatively charged group onto the threonine residue. This can induce significant conformational changes in the protein. Research suggests that phosphothreonine has a strong preference for an ordered, compact, cyclic conformation, stabilized by multiple noncovalent interactions. biorxiv.org This contrasts with serine phosphorylation, which tends to induce more graded, rheostat-like changes. The disorder-to-order transition upon threonine phosphorylation can function as a molecular switch, dramatically altering a protein's structure and function. biorxiv.org

Protein-Protein Interactions: Phosphorylation sites often act as docking sites for other proteins. Phospho-threonine residues can be specifically recognized by protein domains (e.g., 14-3-3 domains or WW domains), thereby mediating the assembly and disassembly of protein complexes. researchgate.net This is crucial for building signal transduction cascades, where a phosphorylation event on one protein recruits the next protein in the pathway.

Ubiquitination Code: Recent studies have shown that phosphorylation can occur on ubiquitin itself, including at several threonine residues. Threonine phosphorylation on ubiquitin has a site-specific impact on the formation and breakdown of polyubiquitin (B1169507) chains, adding another layer of complexity to the regulation of protein degradation and signaling. nih.gov

The use of [3H(G)]-L-Threonine allows for the metabolic labeling of proteins. Subsequent isolation of phosphoproteins and phosphopeptides can help identify novel phosphorylation sites and quantify changes in phosphorylation levels in response to various cellular signals.

FeatureSerine PhosphorylationThreonine Phosphorylation
Induced Structural Change More graded, rheostat-likeMore significant, switch-like (disorder-to-order transition)
Preferred Conformation More flexibleOrdered, compact, cyclic conformation
Functional Implication Graded modulation of protein functionCan act as a decisive on/off switch

Biosynthesis and Anabolic Utilization of L Threonine in Model Systems

The Aspartate Family Pathway for L-Threonine Biosynthesis in Microorganisms and Plants

The synthesis of L-threonine is a well-conserved metabolic route known as the aspartate family pathway, which originates from the precursor L-aspartate. sapientia.ro This pathway is not only crucial for the production of L-threonine but also for other essential amino acids such as lysine (B10760008), methionine, and isoleucine. nih.govresearchgate.net

The conversion of L-aspartate to L-threonine involves a series of five key enzymatic reactions catalyzed by specific enzymes. sapientia.ronih.gov

Aspartokinase: This enzyme initiates the pathway by phosphorylating L-aspartate to form β-aspartyl-phosphate. sapientia.ronju.edu.cn In many organisms, including E. coli, there are multiple isozymes of aspartokinase, each regulated by different end-products of the pathway. sapientia.ro

Aspartate-semialdehyde Dehydrogenase: This enzyme catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-semialdehyde.

Homoserine Dehydrogenase: L-aspartate-semialdehyde is then converted to L-homoserine by this dehydrogenase. sapientia.ronju.edu.cn

Homoserine Kinase: This kinase phosphorylates L-homoserine to produce O-phospho-L-homoserine. sapientia.ronju.edu.cn

Threonine Synthase: The final step involves the conversion of O-phospho-L-homoserine into L-threonine, a reaction catalyzed by threonine synthase. sapientia.ronih.govnju.edu.cn

Key Enzymes in the L-Threonine Biosynthesis Pathway

EnzymeReaction CatalyzedSubstrateProduct
AspartokinasePhosphorylationL-Aspartateβ-Aspartyl-phosphate
Aspartate-semialdehyde DehydrogenaseReductionβ-Aspartyl-phosphateL-Aspartate-semialdehyde
Homoserine DehydrogenaseReductionL-Aspartate-semialdehydeL-Homoserine
Homoserine KinasePhosphorylationL-HomoserineO-Phospho-L-homoserine
Threonine SynthaseConversionO-Phospho-L-homoserineL-Threonine

The biosynthesis of L-threonine is tightly regulated to prevent its overproduction and conserve cellular resources. The primary regulatory mechanism is feedback inhibition, where the end-product, L-threonine, inhibits the activity of key enzymes in the pathway. sapientia.roreactome.org Specifically, L-threonine allosterically inhibits aspartokinase and homoserine dehydrogenase. sapientia.royoutube.com This inhibition can be competitive or noncompetitive depending on the specific enzyme and organism. youtube.comnih.gov For instance, in Corynebacterium glutamicum, L-threonine acts as a noncompetitive inhibitor of aspartate kinase and homoserine dehydrogenase, but a competitive inhibitor of homoserine kinase. nih.govpnas.org In addition to feedback inhibition, the expression of the genes encoding these enzymes can also be regulated at the transcriptional level, a phenomenon known as transcriptional attenuation.

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network, providing insights into the regulation and efficiency of biosynthetic pathways. creative-proteomics.com In the context of L-threonine production, MFA has been instrumental in identifying bottlenecks and guiding the metabolic engineering of microbial strains, such as E. coli and C. glutamicum, for enhanced yields. creative-proteomics.commdpi.com By analyzing the flux distribution, researchers can identify target genes for overexpression or deletion to channel more carbon towards L-threonine synthesis. creative-proteomics.com For example, studies have shown that increasing the flux through the pentose (B10789219) phosphate (B84403) pathway can improve the supply of NADPH, a necessary cofactor for L-threonine biosynthesis, thereby boosting production. researchgate.net Furthermore, understanding the flux response to genetic or environmental perturbations allows for the rational design of fermentation processes to maximize L-threonine accumulation. nih.gov

Metabolic Engineering Strategies for Enhanced L-Threonine Production

StrategyTargetRationaleReference
Overexpression of feedback-resistant enzymesAspartokinase, Homoserine dehydrogenaseTo overcome feedback inhibition by L-threonine. youtube.com
Deletion of competing pathwaysLysine and methionine biosynthesis pathwaysTo direct metabolic flux towards L-threonine. nih.gov
Enhancement of cofactor supplyPentose Phosphate Pathway enzymesTo increase the availability of NADPH. researchgate.net
Engineering of transport systemsThreonine exportersTo facilitate the secretion of L-threonine and reduce intracellular accumulation. nih.gov

Incorporation of [3H(G)]-L-Threonine into Cellular Macromolecules

The use of radiolabeled molecules is a cornerstone of metabolic research, allowing for the precise tracing of their fate within biological systems. While specific studies detailing the use of L-Threonine, [3H(G)] are not prevalent in the reviewed literature, the principles of its application can be inferred from studies using other tritiated amino acids to monitor the synthesis of macromolecules like proteins and nucleic acids.

The incorporation of radiolabeled amino acids into proteins is a standard method for measuring the rate of protein synthesis. For instance, studies have utilized [3H]phenylalanine to determine the fractional synthesis rates of total mucosal protein and mucin. nih.gov Mucins are heavily glycosylated proteins that are particularly rich in threonine residues, making threonine availability a critical factor for their production. nih.gov Research in piglets has demonstrated that dietary threonine is preferentially utilized for protein synthesis in gastrointestinal tissues, highlighting its importance for maintaining the mucus layer. When dietary threonine is limited, the synthesis of proteins in other tissues, such as muscle, is compromised to conserve threonine for mucin production. Therefore, perfusing tissues with [3H(G)]-L-Threonine and measuring its incorporation into isolated mucin proteins would provide a direct and quantitative measure of mucin synthesis rates under various physiological and nutritional conditions.

Effect of Luminal Threonine Concentration on Mucosal Protein and Mucin Synthesis in Piglets

Threonine Concentration (mg/g total amino acids)Mucosal Protein Synthesis Rate (%/d)Mucin Synthesis Rate (%/d)
042 ± 9323 ± 72
2153 ± 6347 ± 49
5666 ± 4414 ± 31

Data adapted from Nichols et al., 2008. nih.gov

L-Threonine can serve as an indirect precursor for nucleotide biosynthesis through its catabolism. One of the major degradation pathways for threonine involves its conversion to glycine (B1666218). creative-proteomics.com This reaction is catalyzed by the enzyme L-threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate, followed by the action of 2-amino-3-ketobutyrate coenzyme A lyase to produce glycine and acetyl-CoA. creative-proteomics.com

Glycine is a fundamental building block in the de novo synthesis of purine (B94841) nucleotides (adenine and guanine). The entire glycine molecule is incorporated into the purine ring structure. Therefore, by tracing the tritium (B154650) label from [3H(G)]-L-Threonine, it would be possible to follow its metabolic conversion to glycine and subsequent incorporation into the purine nucleotide pool. This metabolic link underscores the importance of threonine metabolism in maintaining the necessary precursors for DNA and RNA synthesis. pnas.org Computational analyses of global metabolism have suggested that the flux from threonine to glycine for purine biosynthesis is a critical component of metabolic homeostasis. pnas.org

Studies on Embryonic Stem Cell Proliferation and Differentiation Utilizing L-Threonine

L-Threonine, an essential amino acid, plays a critical role in the proliferation and maintenance of pluripotency in embryonic stem cells (ESCs), particularly in murine models. frontiersin.orgnih.gov Research has demonstrated that mouse embryonic stem cells (mESCs) are uniquely dependent on L-Threonine for their proliferation, a characteristic not observed for other amino acids. nih.govnih.govoup.com This dependency is linked to a high-flux metabolic state in mESCs, comparable to that of rapidly dividing microbial organisms. nih.gov

The catabolism of L-Threonine in mESCs is primarily mediated by the enzyme threonine dehydrogenase (TDH), which is expressed at exceptionally high levels in these cells—roughly 1000 times higher than in adult mouse tissues. nih.gov TDH converts L-Threonine into glycine and acetyl-CoA within the mitochondria. frontiersin.orgnih.gov These products are vital for numerous cellular processes essential for self-renewal and the maintenance of pluripotency. nih.gov Glycine contributes to one-carbon metabolism, while acetyl-CoA enters the tricarboxylic acid (TCA) cycle. nih.gov

The significance of this pathway is underscored by studies showing that the depletion of L-Threonine from the culture medium leads to decreased accumulation of S-adenosylmethionine (SAM), a universal methyl donor for histone methylation. nih.govashpublications.org This reduction in SAM levels is associated with a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark for active chromatin, resulting in slowed growth and increased differentiation of mESCs. nih.govoup.com

Interestingly, human embryonic stem cells (hESCs) also exhibit a dependence on L-Threonine for proliferation, despite possessing a truncated and apparently inactive form of the TDH protein. frontiersin.orgnih.gov This suggests that an alternative mechanism, independent of TDH-mediated catabolism, governs the influence of L-Threonine on hESC proliferation. nih.govfrontiersin.org

The threonine analog, 3-hydroxynorvaline (B612839) (3-HNV), has been utilized as a tool to investigate the role of L-Threonine. In mESCs, 3-HNV selectively inhibits proliferation, an effect that can be rescued by the addition of L-Threonine. nih.govnih.gov Notably, 3-HNV also inhibits the growth of hESC colonies, which similarly can be rescued by L-Threonine, further supporting a TDH-independent mechanism in human cells. nih.govfrontiersin.org It has been proposed that 3-HNV may be incorporated into proteins in place of L-Threonine, thereby disrupting protein function and signaling pathways crucial for cell proliferation. oup.com

L-Threonine has also been shown to regulate the G1/S phase transition of the cell cycle in mESCs. nih.govfrontiersin.org This regulation is mediated through the activation of several signaling pathways, including PI3K/Akt, MAPKs, and mTORC. nih.gov Depletion of L-Threonine leads to a reduction in the expression of self-renewal marker genes and key cell cycle proteins such as c-Myc and cyclins. nih.gov

The following interactive data tables summarize key research findings on the role of L-Threonine in embryonic stem cells.

Table 1: Effect of L-Threonine and its Analog on Embryonic Stem Cell Proliferation

Cell TypeConditionObserved EffectReference
Mouse ESCs (mESCs)L-Threonine DeprivationInhibition of proliferation nih.gov
Mouse ESCs (mESCs)4 mM 3-hydroxynorvaline (3-HNV)Inhibition of colony growth nih.gov
Mouse ESCs (mESCs)4 mM 3-HNV + 4 mM L-ThreonineRescue from inhibition nih.gov
Human ESCs (hESCs)L-Threonine DeprivationInhibition of proliferation nih.gov
Human ESCs (hESCs)4 mM 3-hydroxynorvaline (3-HNV)Inhibition of colony growth nih.govfrontiersin.org
Human ESCs (hESCs)4 mM 3-HNV + 4 mM L-ThreonineRescue from inhibition, with some differentiation nih.govfrontiersin.org

Table 2: Metabolic and Signaling Consequences of L-Threonine Metabolism in Mouse Embryonic Stem Cells

ProcessKey FindingsDownstream EffectReference
Threonine Catabolism High expression of Threonine Dehydrogenase (TDH)Production of glycine and acetyl-CoA nih.gov
One-Carbon Metabolism Glycine from threonine catabolism fuels the glycine cleavage systemFacilitates one-carbon metabolism nih.gov
Epigenetic Regulation Threonine metabolism is coupled to S-adenosylmethionine (SAM) synthesisRegulates histone H3 lysine 4 trimethylation (H3K4me3) nih.govoup.com
Cell Cycle Regulation L-Threonine regulates G1/S phase transitionActivation of PI3K/Akt, MAPKs, and mTORC pathways nih.gov

Cellular Transport and Intracellular Trafficking of 3h G L Threonine

Characterization of Specific Amino Acid Transporters for L-Threonine

L-threonine transport in human cells involves multiple routes, including both sodium-dependent and sodium-independent pathways. nih.gov A key high-affinity, Na+-dependent route for L-threonine uptake is identified as System ASC. nih.gov This system is characterized by its insensitivity to adaptive regulation and its resistance to inhibition by the analog MeAIB. nih.gov At an external L-threonine concentration of 0.05 mM, over 90% of its transport into cultured human fibroblasts is attributed to the activity of System ASC. nih.gov The influx of L-threonine via System ASC is sensitive to the membrane potential, which stimulates uptake, although the transport process itself is electroneutral and does not depolarize the cell. nih.gov

The L-type amino acid transporter (LAT) family, which includes LAT1-4, represents another group of transporters involved in amino acid movement across cell membranes. mdpi.com These transporters are typically involved in the exchange of amino acids to maintain homeostasis. pnas.org The light subunits of these transporters, such as LAT1 and LAT2, are responsible for conferring substrate specificity. pnas.org While LAT1 is a high-affinity transporter for large neutral amino acids, LAT2 transports a broader range of neutral amino acids. upc.edu The specificity of these transporters is determined by key residues within the substrate-binding site. pnas.orgupc.edu

In the intestinal epithelium, a functionally distinct transport system, designated System B, is available for L-threonine absorption at the brush border membrane. nih.gov This membrane surface, characterized by densely packed microvilli, serves to increase the surface area for absorption. wikipedia.org Studies using pig jejunal brush border membrane vesicles and [3H]L-threonine have shown that this transport is best described by a high-affinity system (Km < 0.01 mM) along with a nonsaturable component. nih.gov System B is functionally unique and distinct from other known amino acid transport systems. nih.gov Its activity is crucial for the uptake of dietary threonine from the intestinal lumen. nih.gov

In prokaryotes such as Escherichia coli, L-threonine transport can be mediated by proton symporters. A well-characterized example is the TdcC transporter, which functions as a high-affinity threonine/proton symporter. unam.mx It is also capable of transporting L-serine. uniprot.orguniprot.orgnih.gov The TdcC system is encoded by the tdcC gene and is primarily active under anaerobic conditions. unam.mxnih.gov Its activity is driven by the proton motive force, as demonstrated by its inhibition by uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP). uniprot.orgfrontiersin.org The TdcC transporter displays a Michaelis constant (Km) for L-threonine of approximately 6 μM. unam.mxuniprot.org Another H+-coupled symporter identified in E. coli is YifK, which acts as a permease specific to L-threonine and, to a lesser degree, L-serine. frontiersin.org

Kinetics and Regulation of [3H(G)]-L-Threonine Uptake

The transport of [3H]L-threonine is subject to competitive inhibition by other amino acids, highlighting the substrate specificity of the involved transporters. In the context of System B in the intestinal brush border, 100 mM concentrations of various dipolar amino acids can completely inhibit L-threonine transport. nih.gov However, imino acids, anionic amino acids, and cationic amino acids result in only partial inhibition. nih.gov Specific inhibitor constant (Ki) values have been determined for alanine (B10760859) and phenylalanine, which act as competitive inhibitors. nih.gov

InhibitorKi Value (mM)Transport Condition
Alanine~0.2Na+ gradient and Na+-free
Phenylalanine~0.5Na+ gradient and Na+-free

This table displays the inhibitory constants (Ki) for alanine and phenylalanine on L-threonine transport via System B. nih.gov

In other systems, such as sheep erythrocytes, L-threonine has been shown to stimulate the efflux of L-alanine, indicating interaction with the same transport mechanism. portlandpress.com Studies on the Na+/dicarboxylate cotransporter (NaDC1) have shown that a single amino acid residue (Threonine-509) can be a key determinant of the apparent affinity for both substrates and cations, suggesting that substrate and cation binding sites are in close proximity. nih.gov

Ionic gradients across the cell membrane are a critical driving force for L-threonine transport. Many systems, such as System ASC in human fibroblasts and System B in the intestinal epithelium, are sodium-dependent. nih.govnih.gov For System B, the maximal velocity (Vmax) of L-threonine transport is three times greater in the presence of a Na+ gradient compared to Na+-free conditions. nih.gov This suggests that while the carrier can translocate the substrate without sodium, the presence of Na+ accelerates the transport process without enhancing substrate binding. nih.gov

Transport SystemOrganism/TissueIonic DependenceKey Characteristics
System ASC Human FibroblastsNa+-dependentHigh-affinity (Km = 0.05 mM); insensitive to adaptive regulation. nih.gov
System B Pig Jejunal Brush BorderNa+-dependentHigh-affinity (Km < 0.01 mM); Vmax is 3-fold greater with Na+ gradient. nih.gov
TdcC Escherichia coliH+-dependent (Na+-independent)High-affinity (Km ≈ 6 μM); active under anaerobic conditions. unam.mxuniprot.org
YifK Escherichia coliH+-dependentUtilizes proton motive force to energize substrate uptake. frontiersin.org

This table summarizes the ionic dependence and key kinetic features of different L-threonine transport systems.

In contrast, prokaryotic transporters like TdcC and YifK in E. coli are Na+-independent and rely on a proton gradient (H+) to drive L-threonine uptake. uniprot.orgnih.govfrontiersin.org The activity of these proton symporters is inhibited by agents that dissipate the proton motive force. uniprot.org

Intracellular Localization and Compartmentalization of Labeled Threonine within Organelles

The metabolic fate and function of L-Threonine are intrinsically linked to its specific localization within the subcellular compartments of eukaryotic cells. Following its transport across the plasma membrane, L-Threonine, including its radiolabeled form [3H(G)]-L-Threonine, is trafficked to various organelles to participate in distinct biochemical pathways. The compartmentalization of these processes is crucial for cellular efficiency, regulation, and the prevention of metabolic interference. Research utilizing [3H(G)]-L-Threonine as a tracer has been pivotal in elucidating the spatial distribution of threonine-dependent activities, such as protein synthesis and energy metabolism.

Localization in the Secretory Pathway

One of the primary roles of L-Threonine is as a fundamental building block for protein synthesis. Autoradiographic studies using [3H(G)]-L-Threonine have provided detailed insights into its journey through the secretory pathway, particularly in cells specialized for protein and glycoprotein (B1211001) secretion, such as the mucous and serous cells of the human bronchial submucosal gland. nih.gov

Upon entering the cell, [3H(G)]-L-Threonine is rapidly incorporated into newly synthesized polypeptides on ribosomes. These polypeptides are then translocated into the lumen of the endoplasmic reticulum (ER). Chemical analysis has confirmed that [3H]threonine is specifically incorporated into the polypeptide core of these glycoproteins. nih.gov The labeled proteins then migrate from the ER to the Golgi apparatus, where they undergo further processing and modification. From the Golgi, these mature glycoproteins are packaged into vacuoles and eventually concentrated into secretory granules, awaiting exocytosis. nih.gov This sequential localization highlights the highly organized and vectorial nature of the secretory pathway.

The table below summarizes the observed trafficking of [3H(G)]-L-Threonine through the secretory organelles in human bronchial gland cells. nih.gov

OrganellePrimary Function Related to [3H(G)]-L-Threonine
Endoplasmic Reticulum (ER) Site of initial incorporation of [3H]threonine into polypeptide chains.
Golgi Apparatus Migration and further processing of threonine-containing polypeptides.
Vacuoles Intermediate transport of labeled glycoproteins.
Secretory Granules Final storage and concentration of labeled glycoproteins before secretion.

Compartmentalization within Mitochondria

Mitochondria are key organelles for amino acid metabolism, and L-Threonine is no exception. The transport of threonine into the mitochondrial matrix is a regulated process, necessary for its catabolism. Recent studies have identified sideroflexin 1 (SFXN1) as a protein that facilitates the transport of several polar neutral amino acids, including threonine, across the inner mitochondrial membrane. biorxiv.org

Within the mitochondria of certain cells, such as mouse embryonic stem cells, L-Threonine is catabolized by the enzyme threonine dehydrogenase (TDH). nih.gov This enzyme converts threonine into glycine (B1666218) and acetyl-CoA. nih.govcreative-proteomics.com The resulting acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle to contribute to cellular energy production, while glycine can participate in one-carbon metabolism. nih.govcreative-proteomics.com This compartmentalization ensures that the breakdown of threonine for energy is efficiently coupled to the central hub of cellular respiration within the mitochondria.

The key components involved in the mitochondrial compartmentalization of L-Threonine are outlined in the table below.

ComponentTypeFunction
SFXN1 Membrane TransporterMediates the transport of L-Threonine across the inner mitochondrial membrane. biorxiv.org
Threonine Dehydrogenase (TDH) EnzymeCatalyzes the conversion of L-Threonine to glycine and acetyl-CoA within the mitochondrial matrix. nih.govrupahealth.com

Localization of Biosynthesis in Plant Chloroplasts

In plants and microorganisms, L-Threonine is synthesized from aspartic acid. wikipedia.org Studies in plant cells, specifically from pea and barley leaves, have demonstrated that the enzymatic machinery for threonine biosynthesis is predominantly, if not exclusively, localized within the chloroplasts. nih.govnih.gov This sequestration of the biosynthetic pathway within a specific organelle is a common strategy in plant cells to manage metabolic pathways.

Fractionation of protoplast lysates has shown that key enzymes in this pathway are confined to the chloroplast. nih.govnih.gov This finding indicates that the entire process, from the initial phosphorylation of aspartate to the final synthesis of threonine, occurs within this organelle. This compartmentalization isolates the synthesis of threonine and other amino acids of the aspartate family, such as lysine (B10760008), from other cellular metabolic activities. nih.gov

The table below lists the enzymes of the threonine biosynthesis pathway and their confirmed localization within plant chloroplasts. nih.govnih.gov

EnzymeFunction in Threonine BiosynthesisOrganellar Localization
Aspartate Kinase Catalyzes the initial phosphorylation of aspartate.Chloroplast
Homoserine Kinase Phosphorylates homoserine.Chloroplast
Threonine Synthase Catalyzes the final step in threonine synthesis.Chloroplast

Molecular and Cellular Signaling Modulated by L Threonine

Activation of Growth and Proliferation Pathways

L-Threonine, an indispensable amino acid, is not only a fundamental component for protein synthesis but also acts as a signaling molecule that modulates key pathways governing cell growth and proliferation. Its influence extends to the intricate networks of the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to cellular regulation.

Investigation of PI3K/Akt/TOR Signaling Cascade Activation by L-Threonine

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling nexus that orchestrates cell growth, proliferation, and survival in response to various cues, including nutrients like amino acids. wikipedia.org L-Threonine has been identified as a significant activator of this cascade.

Studies have shown that the addition of L-Threonine can induce the time-dependent phosphorylation of key proteins in this pathway, including Akt and mTOR. nih.gov This activation is crucial for processes like the G1/S phase transition in the cell cycle. nih.govnih.gov The activation of the PI3K/Akt axis by L-Threonine subsequently stimulates the mTOR pathway. nih.gov mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. L-Threonine stimulation leads to the activation of mTORC1, which then phosphorylates its downstream effectors, such as p70S6K and 4E-BP1, to promote protein synthesis and cell growth. nih.govnih.gov Research in mouse embryonic stem cells has demonstrated that L-Threonine stimulates proliferation through a lipid raft/caveolae-dependent activation of the PI3K/Akt, MAPKs, and mTOR signaling pathways. nih.gov

Table 1: Key Research Findings on L-Threonine's Effect on the PI3K/Akt/mTOR Pathway

Target Protein Observed Effect of L-Threonine Downstream Consequence Reference
Akt Increased phosphorylation Activation of mTOR and other downstream targets nih.gov
mTOR Increased phosphorylation Activation of mTORC1 and mTORC2 complexes nih.gov
p70S6K Activation is blocked by mTOR inhibitors Promotion of protein synthesis nih.govnih.gov
4E-BP1 Activation is blocked by mTOR inhibitors Release of inhibition on translation initiation nih.govnih.gov

Analysis of MAPK Pathway Activation (ERK, p38, JNK/SAPK) in Response to L-Threonine

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK), and p38 pathways. oup.com

L-Threonine has been shown to induce the phosphorylation and activation of ERK, p38, and JNK/SAPK. nih.gov The activation of these MAPK pathways by L-Threonine appears to be downstream of the PI3K/Akt signaling axis, as inhibitors of PI3K or Akt can block the L-Threonine-induced phosphorylation of ERK, p38, and JNK/SAPK. nih.gov In turn, the activation of these MAPKs is necessary for the subsequent activation of the mTOR pathway. nih.gov For instance, inhibiting ERK, p38, or JNK has been shown to block the L-Threonine-induced activation of mTOR, p70S6K, and 4E-BP1. nih.gov Generally, the ERK cascade is activated by growth factors and is critical for cell proliferation, while the JNK and p38 pathways are more responsive to stress stimuli. oup.com

Table 2: L-Threonine's Influence on MAPK Signaling Pathways

MAPK Pathway L-Threonine-Induced Effect Role in Cellular Processes Reference
ERK Induces phosphorylation/activation Promotes cell proliferation and differentiation nih.govnih.gov
p38 Induces phosphorylation/activation Mediates inflammation, apoptosis, and tissue repair nih.govnih.govyoutube.com
JNK/SAPK Induces phosphorylation/activation Regulates apoptosis, immune response, and stress adaptation nih.govnih.govyoutube.com

Role of Threonine in Post-Translational Modifications and Signal Transduction

Threonine residues within proteins are key sites for post-translational modifications, which dramatically expand the functional capacity of the proteome. Two of the most significant modifications involving threonine are O-linked glycosylation and phosphorylation, both of which are fundamental to signal transduction.

Biochemical Studies on O-Linked Glycosylation of Threonine Residues

O-linked glycosylation is the attachment of a sugar molecule to the hydroxyl group of a threonine or serine residue. wikipedia.org This modification is critical for a wide range of cellular processes. Unlike N-linked glycosylation, O-linked glycosylation does not have a strict consensus sequence, making its prediction more challenging. peakproteins.comresearchgate.net However, biochemical analyses have revealed that the amino acid sequence surrounding the threonine residue influences the likelihood of glycosylation. portlandpress.com Specifically, there is a notably increased frequency of proline residues in the vicinity of O-glycosylated sites, particularly at positions -1 and +3 relative to the modified threonine. portlandpress.comnih.gov

The process of O-linked glycosylation occurs in the endoplasmic reticulum, Golgi apparatus, and cytoplasm. wikipedia.org This modification can impact protein stability, regulate protein activity, and mediate protein-protein interactions. peakproteins.com For example, the addition of N-acetylglucosamine (O-GlcNAc) to threonine residues on cytoplasmic and nuclear proteins is a dynamic process that can compete with phosphorylation, suggesting a complex interplay between these two modifications in regulating cellular functions. wikipedia.org

Functional Impact of Threonine Phosphorylation by Kinases in Cellular Processes

Threonine phosphorylation is a reversible post-translational modification catalyzed by serine/threonine kinases that plays a central role in regulating a vast array of cellular processes. jefferson.edufrontiersin.org This modification acts as a molecular switch, altering a protein's conformation, activity, and interaction with other molecules. nih.gov The functional consequences of threonine phosphorylation are diverse and profound, impacting everything from cell cycle control and proliferation to apoptosis and signal transduction. nih.govnih.gov

The activation of many signaling pathways, including the MAPK cascades, relies on the dual phosphorylation of both threonine and tyrosine residues within the activation loop of the kinases. nih.gov For instance, ERK is activated by phosphorylation on a Thr-Glu-Tyr motif, JNK on a Thr-Pro-Tyr motif, and p38 on a Thr-Gly-Tyr motif. oup.com Phosphorylation can also trigger the translocation of a protein to a different subcellular location, thereby regulating its access to substrates or binding partners. nih.gov The dysregulation of threonine phosphorylation is a common feature in numerous diseases, underscoring its critical role in maintaining cellular homeostasis. jefferson.edu The phosphorylation of specific threonine residues can enhance the protective functions of proteins, such as small heat shock proteins, by promoting the disaggregation of large oligomers into smaller, more active complexes with increased chaperone activity. mdpi.com

Advanced Research Applications and Methodological Considerations for 3h G L Threonine

Tracing Metabolic Flux and Intermediates in Defined Experimental Conditions

Metabolic flux analysis is a critical technique for quantitatively describing the flow of metabolites through various intracellular pathways. [3H(G)]-L-Threonine is an invaluable tool in these studies, allowing researchers to track the fate of threonine and its metabolic byproducts under specific experimental conditions.

When introduced into a biological system, [3H(G)]-L-Threonine is incorporated into various metabolic pathways. Its degradation, primarily catalyzed by enzymes like threonine dehydrogenase and threonine aldolase, leads to the formation of labeled intermediates. nih.govresearchgate.net For example, the threonine dehydrogenase pathway converts L-threonine to 2-amino-3-ketobutyrate, which is then broken down into glycine (B1666218) and acetyl-CoA. nih.govcreative-proteomics.com By measuring the radioactivity in these downstream metabolites, researchers can quantify the flux through this specific pathway.

In microorganisms like Escherichia coli, which is used for the industrial production of L-threonine, metabolic flux analysis helps to understand and optimize the biosynthesis pathway. frontiersin.orgnih.gov Studies have shown how factors like dissolved oxygen concentration can alter the metabolic flux distribution, for instance, by affecting the proportion of carbon sources funneled through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis, which in turn impacts the yield of L-threonine. nih.govembopress.org By using [3H(G)]-L-Threonine, researchers can trace the distribution of the carbon skeleton and identify key metabolic nodes and potential bottlenecks in the production process. frontiersin.org

Table 1: Example of Metabolic Flux Distribution in E. coli Under Different Dissolved Oxygen Conditions

Dissolved Oxygen (%) Carbon Source to HMP Pathway (%) Conversion Rate to L-Threonine (%)
5 25.5 33.9
20 58.08 46.5

This table illustrates how environmental conditions can shift metabolic flux, data that can be obtained using labeled tracers like [3H(G)]-L-Threonine. Data adapted from studies on E. coli metabolism. nih.gov

Investigating Subcellular Protein Synthesis and Secretion Pathways with Labeled Precursors

[3H(G)]-L-Threonine serves as an essential precursor for radiolabeling newly synthesized proteins, enabling detailed investigation of their synthesis, transport, and secretion at the subcellular level. The high specific activity achievable with tritium (B154650) labeling makes it particularly suitable for detecting proteins that are expressed at low levels. nih.govresearchgate.net

A common experimental approach is the "pulse-chase" experiment. Cells are first incubated for a short period (the "pulse") with media containing [3H(G)]-L-Threonine, during which the labeled amino acid is incorporated into newly synthesized proteins. The cells are then transferred to a medium containing an excess of unlabeled threonine (the "chase"), which prevents further incorporation of the radiolabel. By tracking the location of the radioactive proteins over time using techniques like autoradiography, researchers can follow their movement through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and finally to secretory vesicles or the plasma membrane.

This technique has been instrumental in understanding how protein synthesis rates are affected by various stimuli or pathological conditions. For instance, studies in piglets have used labeled threonine to demonstrate that formula feeding, compared to colostrum, decreases the synthesis of intestinal proteins and mucins, which are crucial for gut barrier function. nih.gov Similarly, research on sepsis in rats showed a significantly increased utilization of threonine for the synthesis of acute-phase proteins in the liver and intestinal proteins. nih.gov

Table 2: Fractional Synthesis Rates of Mucosal and Mucin Proteins in Piglets

Nutrient Source Mucosal Protein Synthesis (%/day) Mucin Synthesis (%/day)
Threonine-free 42 323
Low Threonine 53 347
High Threonine 66 414

This table shows the acute effect of luminal threonine availability on protein synthesis rates in the intestine, demonstrating the utility of labeled amino acids in nutritional studies. Data adapted from perfusion studies in pigs. researchgate.net

Applications in Studies of Enzyme Kinetics and Catalytic Mechanisms

The use of radiolabeled substrates like [3H(G)]-L-Threonine is a cornerstone of enzyme kinetics and the elucidation of catalytic mechanisms. The high sensitivity of radioactivity detection allows for the measurement of enzyme activity at very low substrate concentrations, which is often not possible with other methods like spectrophotometry. nih.govamericanpeptidesociety.org

By measuring the rate of formation of a tritiated product from [3H(G)]-L-Threonine, researchers can determine key kinetic parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). americanpeptidesociety.org This is crucial for characterizing enzymes involved in threonine metabolism, such as L-threonine aldolase, which catalyzes the reversible cleavage of threonine to glycine and acetaldehyde. nih.govfrontiersin.org

Furthermore, tritium-labeled substrates are used to investigate the stereochemistry of enzymatic reactions. By synthesizing threonine with a tritium label at a specific chiral center, researchers can follow the fate of that specific atom during the reaction, revealing details about the enzyme's mechanism. rsc.org For example, studies on L-phenylalanine ammonia-lyase used stereospecifically labeled substrates to determine which hydrogen atom is removed during the elimination reaction. rsc.org Similar principles can be applied to enzymes acting on threonine to understand their precise catalytic actions. nih.gov

Methodological Challenges and Advantages of [3H(G)] Labeling in Complex Biological Systems

The use of [3H(G)]-L-Threonine offers several distinct advantages but also presents certain challenges that must be considered.

Advantages:

High Specific Activity: Tritium can be incorporated into molecules at a much higher specific activity than carbon-14, which allows for greater sensitivity in detection. nih.gov This is particularly beneficial for receptor binding assays and studies involving low-abundance molecules. researchgate.net

Low Energy Beta Emission: Tritium emits low-energy beta particles, which travel only short distances. This results in high resolution in autoradiography and makes the isotope relatively safer to handle with appropriate precautions compared to higher-energy emitters. openmedscience.comiaea.org

Cost and Synthesis: The synthesis of tritiated compounds is often faster, simpler, and less expensive than labeling with other isotopes like carbon-14. nih.govresearchgate.net

Challenges:

Metabolic Instability and Isotope Exchange: A primary concern with tritium labeling is the potential for the label to be lost through metabolic processes or chemical exchange with hydrogen atoms in the biological system (e.g., from water). openmedscience.comresearchgate.net The C-3H bond can be labile, especially if it is subject to oxidative cleavage by enzymes like cytochrome P450. researchgate.net This can lead to an underestimation of the labeled compound's concentration and the appearance of radioactivity in unexpected molecules. nih.gov Careful selection of the labeling position to be non-exchangeable is crucial for the stability of the tracer. openmedscience.com

Isotope Effect: The mass of tritium (3H) is significantly greater than that of protium (1H). This mass difference can sometimes lead to a kinetic isotope effect, where reactions involving the cleavage of a C-3H bond proceed at a different rate than the corresponding C-1H bond. This can potentially alter the metabolic fate of the labeled molecule compared to its non-labeled counterpart. nih.gov

Detection Methods: The low energy of tritium's beta particles means they cannot penetrate the walls of standard glass vials, necessitating the use of liquid scintillation counting, which requires mixing the sample with a scintillation cocktail. This can be more complex and prone to quenching issues compared to the detection of higher-energy isotopes. iaea.org

Table 3: Comparison of Key Properties of Tritium (³H) and Carbon-14 (¹⁴C)

Property Tritium (³H) Carbon-14 (¹⁴C)
Max. Specific Activity (Ci/mmol) 29.1 0.062
Half-life (years) 12.3 5730
Max. Beta Energy (MeV) 0.0186 0.156
Primary Advantage High sensitivity, high resolution High metabolic stability
Primary Disadvantage Potential for metabolic instability Lower specific activity

This table summarizes the key radioisotopic properties that researchers must consider when choosing between tritium and carbon-14 for a labeling study.

Future Directions in 3h G L Threonine Research

Elucidating Novel Metabolic and Signaling Roles of L-Threonine Using Advanced Tracing Techniques

L-Threonine is an essential amino acid critical for protein synthesis, gut health, and immune function. While its primary metabolic pathways are known—catabolism into acetyl-CoA, pyruvate (B1213749), and glycine (B1666218)—the full extent of its metabolic and signaling functions is still being uncovered. Advanced tracing techniques using [3H(G)]-L-Threonine are central to discovering these novel roles.

Isotope tracers like [3H(G)]-L-Threonine offer dynamic information about metabolism that static concentration measurements cannot provide. By tracking the tritium (B154650) label, researchers can follow the fate of L-Threonine as it is incorporated into proteins or transformed into various metabolic intermediates. This allows for the precise quantification of metabolic flux, revealing the rates of synthesis, degradation, and conversion through different pathways.

Recent studies have highlighted L-Threonine's function as a signaling molecule, influencing crucial cellular processes such as cell growth, proliferation, and differentiation. For instance, L-Threonine has been shown to activate key signaling pathways like PI3K/Akt, MAPKs, and mTOR, which are central regulators of cell cycle progression and metabolism.

Future research will employ [3H(G)]-L-Threonine in combination with advanced analytical methods to:

Map Low-Abundance Metabolites: Trace the incorporation of the tritium label into previously uncharacterized or low-abundance metabolic products, potentially revealing new catabolic pathways or bioactive derivatives of L-Threonine.

Quantify Pathway Flux in Response to Stimuli: Use [3H(G)]-L-Threonine to measure dynamic changes in metabolic fluxes through threonine-dependent pathways in response to various physiological and pathological stimuli, such as nutrient availability or disease states.

Dissect Signaling Mechanisms: Investigate how L-Threonine metabolism intersects with signaling cascades. For example, tracing studies can clarify how the flux through specific metabolic pathways, such as the one mediated by Threonine Dehydrogenase (TDH), influences the activity of signaling hubs like mTORC1.

A study on mouse embryonic stem cells (mESCs) demonstrated that L-Threonine deprivation halts nucleic acid synthesis and blocks the cell cycle, while its addition stimulates the G1/S phase transition through the activation of several signaling pathways. Tracing techniques can further elucidate the precise molecular events linking threonine availability to these downstream effects.

Signaling Pathway Role in L-Threonine Mediated Effects Key Downstream Molecules
PI3K/Akt Stimulated by L-Threonine to promote cell proliferation and survival.Akt, mTOR
MAPKs (ERK, p38, JNK) Activated downstream of PI3K/Akt, contributing to the regulation of cell growth.mTOR, Raptor
mTORC1 A central regulator of cell growth that is activated by L-Threonine, leading to increased protein synthesis.p70S6K, 4E-BP1

Development of Integrated In Vitro and Ex Vivo Models for Comprehensive [3H(G)]-L-Threonine Studies

To fully understand the complexities of L-Threonine metabolism, which involves interactions between different organs and cell types, researchers are moving beyond simple in vitro systems. While cell lines are valuable, they cannot replicate the intricate environment of a whole organism. The future lies in the development of integrated in vitro and ex vivo models that more accurately reflect in vivo physiology.

Ex vivo models, such as tissue explants, offer a significant advantage by preserving the complex cellular composition and structure of the original tissue. For example, an in vitro explant model using human duodenal biopsies has been shown to be a reliable system for studying intestinal amino acid metabolism, maintaining cell viability and metabolic activity for extended periods. Such models are ideal for conducting [3H(G)]-L-Threonine tracing studies to investigate first-pass metabolism in the gut, a critical site for threonine utilization.

The integration of these models creates a powerful research pipeline. For instance, hypotheses generated from studies in engineered cell lines (in vitro) can be validated in more physiologically relevant ex vivo tissue models before moving to complex in vivo animal studies.

Future directions in model development for [3H(G)]-L-Threonine research include:

Multi-Organoid Systems: Developing co-culture systems of organoids derived from different tissues (e.g., intestine and liver) to study the inter-organ flux of L-Threonine and its metabolites.

"Gut-on-a-Chip" Models: Utilizing microfluidic devices that simulate the physiological environment of the intestine to study L-Threonine absorption and metabolism under controlled conditions.

Combining Ex Vivo and In Vivo Data: Using data from ex vivo [3H(G)]-L-Threonine tracing in tissue biopsies to parameterize and refine metabolic models of whole-animal (in vivo) metabolism.

Model Type Description Application for [3H(G)]-L-Threonine Research Reference
In Vitro Cell Culture Monolayers of immortalized cell lines or primary cells.High-throughput screening of pathway inhibitors; mechanistic studies of signaling.
Ex Vivo Tissue Explants Biopsies of tissues (e.g., intestine) cultured for short periods.Studying tissue-specific "first-pass" metabolism while preserving cellular architecture.
In Vivo Animal Models Genetically modified or diet-induced models (e.g., pigs, rats).Investigating systemic metabolism and inter-organ amino acid flux.
Integrated Models Combining data from the above models to build comprehensive computational simulations.Creating predictive models of threonine metabolism in health and disease.

Q & A

Basic: How can L-Threonine be quantified in complex biological matrices with high sensitivity?

Methodological Answer:
L-Threonine quantification requires high-performance liquid chromatography (HPLC) coupled with conductivity detection. A standard curve method is recommended, using a 25 µL injection volume and a flow rate of 1.0 mL/min. Calibration curves should be validated with recovery rate tests (85–110% acceptable range) and chromatogram/mass spectral raw data analysis to ensure precision (±5% error margin). Sample purity must be confirmed via mass spectrometry to avoid matrix interference .

Basic: What analytical techniques are used for structural characterization of L-Threonine?

Methodological Answer:
Electron ionization mass spectrometry (EI-MS) is critical for structural elucidation. The NIST database provides reference spectra for L-Threonine (C₄H₉NO₃; MW 119.12) and its derivatives, including fragmentation patterns under 70 eV ionization. Pair with nuclear magnetic resonance (NMR) to resolve stereoisomers (e.g., D- vs. L-Threonine) and confirm β-hydroxyl group positioning .

Advanced: How to resolve enantiomeric separation of D- and L-Threonine for metabolic studies?

Methodological Answer:
Aspen Chromatography simulations enable enantiomer separation using batch column setups. Optimize parameters like mobile phase composition (e.g., chiral solvents) and cyclic injection protocols. Validate separation efficiency via UV/conductivity detection and compare retention times against synthetic standards. This method achieves >98% enantiomeric excess in research-scale separations .

Advanced: What protocols ensure safe handling of tritium-labeled L-Threonine ([³H(G)]) in tracer studies?

Methodological Answer:
Tritiated L-Threonine requires strict radiation safety protocols:

  • Store at ≤-20°C in shielded containers to minimize radiolytic decay.
  • Use double-gloving and fume hoods during synthesis/purification to prevent inhalation or skin contact.
  • Monitor waste disposal via approved facilities to avoid environmental contamination. Tritium-specific liquid scintillation counting (LSC) validates isotopic purity .

Advanced: How can response surface methodology (RSM) optimize microbial L-Threonine production?

Methodological Answer:
RSM employs Central Composite Rotatable Design (CCRD) to optimize fermentation parameters. For E. coli TRFC strains, sucrose concentration (58.74 g/L) and inoculum volume (3.46%) increased yield by 12.4% (107.8 → 121.2 g/L). Validate models with ANOVA and lack-of-fit tests to ensure statistical significance (p < 0.05) .

Basic: What is the role of L-Threonine in mammalian metabolism?

Methodological Answer:
L-Threonine is essential for porphyrin synthesis, fat metabolism, and neurotransmitter regulation (e.g., glycine production). Deficiency disrupts intestinal mucosa integrity and hepatic function. Use knockout murine models or isotopic tracers ([³H(G)]) to study its catabolism in vivo .

Advanced: How to resolve contradictions in L-Threonine quantification data across analytical platforms?

Methodological Answer:
Cross-validate results using orthogonal methods:

  • Compare HPLC (conductivity detection) with LC-MS/MS for quantification.
  • Assess sample purity via 3D molecular structure simulations (DFT/B3LYP/6-31G*) to identify contaminants.
  • Replicate experiments with independent batches to rule out matrix effects .

Advanced: Which computational methods predict L-Threonine’s 3D molecular interactions?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP functional and 6-31G* basis set generates optimized 3D structures. Surfaces (e.g., electrostatic potential maps) and molecular orbitals predict binding affinities in enzyme-substrate studies. Validate models against crystallographic data for accuracy .

Basic: What storage conditions preserve L-Threonine stability in long-term studies?

Methodological Answer:
Store lyophilized L-Threonine at -20°C in inert atmospheres (N₂ or Ar). For solutions, use sterile H₂O (10 mM, pH 6–7) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: What ethical considerations apply to human studies using radiolabeled L-Threonine?

Methodological Answer:
Obtain Institutional Review Board (IRB) approval and informed consent, emphasizing radiation risks. Implement dosimetry monitoring and biohazard protocols. Publish de-identified data with statistical significance criteria (p < 0.05) and detailed safety measures in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.